(3-methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone
Description
Properties
IUPAC Name |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-17-15-22(25-19-10-4-3-5-11-19)21-13-6-7-14-23(21)26(17)24(27)18-9-8-12-20(16-18)28-2/h3-14,16-17,22,25H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOBWTUYPBFNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with 2-methyl-4-phenylaminoquinoline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids may be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-hydroxyphenyl derivative.
Reduction: Formation of tetrahydroquinoline derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of quinoline compounds exhibit significant activity against various cancer cell lines and bacterial strains. The mechanism of action often involves the inhibition of specific enzymes or pathways critical to cell proliferation and survival.
Studies have shown that compounds similar to (3-methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone can act as:
- Enzyme Inhibitors : Targeting kinases or proteases involved in cancer progression.
- Receptor Modulators : Interacting with neurotransmitter receptors, potentially influencing neurological conditions.
Synthesis of Novel Compounds
This compound serves as a building block in organic synthesis. Its structure can be modified to create new derivatives that may possess enhanced biological activities or novel properties suitable for material science applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinoline derivatives, including those derived from this compound. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of quinoline derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential use in developing new antibiotics.
Mechanism of Action
The mechanism by which (3-methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares its dihydroquinoline core with several derivatives, differing in substituents and bioactivity profiles. Key analogues include:
| Compound Name | Core Structure | Substituents (R1, R2, R3) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound: (3-Methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone | 3,4-Dihydroquinoline | R1: 2-methyl; R2: 4-phenylamino; R3: 3-methoxyphenyl | ~374.4 g/mol | Enhanced lipophilicity due to methoxy group; potential kinase inhibition |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone | 3,4-Dihydroquinoline | R1: 3,6-dimethyl; R2: 4-(3,4-dimethoxyphenyl); R3: furan-2-yl | ~467.5 g/mol | Anticancer activity reported; furan enhances π-π stacking with targets |
| (3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)methanone | Benzodioxepin | R1: 4-methoxyphenyl; fused benzodioxepin | ~284.1 g/mol | High solubility; CNS-targeting potential due to benzodioxepin scaffold |
| N-(4-(Methylthio)phenyl)benzamide | Benzamide | R1: 4-(methylthio)phenyl | ~257.3 g/mol | Simple amide derivative; moderate yield (63%) in Mn-mediated synthesis |
Structural Insights :
- The 4-phenylamino substituent may engage in hydrogen bonding with biological targets, akin to triazole derivatives in .
Pharmacological Profiles
Bioactivity data for similar compounds suggests:
Activity Landscape Analysis :
- The 3-methoxyphenyl group may induce "activity cliffs" compared to 4-fluorophenyl or chlorophenyl analogues, where minor structural changes lead to significant potency shifts .
- CSNAP Analysis () predicts shared targets (e.g., microtubules, HDACs) with structurally related chemotypes, validated via Tanimoto coefficient-based clustering (>80% accuracy) .
Physicochemical Properties
Key Observations :
- The target compound’s higher LogP (3.8 vs. 2.5 for benzodioxepin) suggests better lipid membrane penetration but lower aqueous solubility.
- Polar Surface Area (PSA) correlates with hydrogen-bonding capacity, indicating moderate bioavailability .
Biological Activity
The compound (3-methoxyphenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Pharmacological Properties
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and lung cancer cells (A549) .
- A comparative analysis indicated that certain derivatives had up to 5000 times stronger antiproliferative activity than standard chemotherapeutic agents like doxorubicin .
-
Mechanism of Action
- The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, docking studies suggest potential interactions with carbonic anhydrase IX (CA IX), a well-known target in cancer therapy .
- In vitro assays have shown that the compound induces apoptosis in cancer cells, characterized by increased levels of caspase activity and DNA fragmentation .
-
Antimicrobial Activity
- Quinoline derivatives have also been evaluated for their antimicrobial properties. Preliminary data indicate that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
- The compound's efficacy was assessed through disk diffusion and broth microdilution methods, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
- Study 1: Antiproliferative Effects
- Study 2: Mechanistic Insights
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Cell Line/Organism | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 0.03 μM | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | Moderate | Inhibition of bacterial growth |
| Antimicrobial | Escherichia coli | Moderate | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (temperature, solvent polarity), catalytic systems (e.g., palladium catalysts for coupling reactions), and purification techniques like column chromatography or recrystallization. For structurally analogous compounds, modifications to the dihydroquinoline core and methoxyphenyl moiety have been achieved via Buchwald-Hartwig amination or Friedel-Crafts acylation . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants can mitigate side reactions.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) is essential for verifying substituent positions and stereochemistry. X-ray crystallography, as demonstrated for similar methanone derivatives, provides unambiguous structural confirmation, including dihedral angles and hydrogen-bonding patterns (e.g., (4-methoxyphenyl)(2-methylphenyl)methanone in ). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like ketones and amines .
Q. How can researchers design preliminary assays to assess the compound’s bioactivity?
- Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative controls, solvent-only groups). Dose-response curves should span 3–5 log units to determine IC₅₀ values. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) can quantify affinity. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to account for biological variability .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, prioritizing binding poses with the lowest Gibbs free energy. Molecular dynamics (MD) simulations (50–100 ns) assess stability of the ligand-protein complex in solvated systems. Pharmacophore mapping identifies critical functional groups (e.g., methoxy, phenylamino) for activity. Validate predictions with mutagenesis studies or cryo-EM structures .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Reproduce conflicting studies under standardized protocols, adjusting factors like incubation time or serum concentration. Use orthogonal assays (e.g., functional vs. binding assays) to confirm mechanisms. Link discrepancies to structural analogs’ SAR (structure-activity relationship) trends .
Q. What experimental designs evaluate environmental stability and degradation pathways?
- Methodological Answer : Employ OECD guidelines for hydrolytic stability (pH 4–9 buffers, 50°C) and photolysis (UV-A/B light). Use LC-MS/MS to identify degradation products. For biotic degradation, incubate with soil microbiota or liver microsomes. Quantify half-lives (t₁/₂) and apply QSAR models to predict ecotoxicological endpoints. Environmental fate studies should mimic real-world conditions (e.g., aqueous solubility, logP) .
Q. How can the compound’s metabolic pathways be elucidated in preclinical models?
- Methodological Answer : Administer radiolabeled compound (¹⁴C) to hepatocytes or live rodents. Collect plasma, urine, and feces over 24–72 hours. Use high-resolution LC-MSⁿ to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Compare with in silico tools like Meteor (Lhasa Limited) to prioritize likely metabolites .
Methodological Considerations
- Theoretical Frameworks : Align mechanistic studies with established pharmacological theories (e.g., lock-and-key vs. induced-fit models) to contextualize binding data .
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in observed bioactivities .
- Reagent Selection : Source high-purity intermediates (≥98%) from reliable suppliers, avoiding unverified vendors (per user instructions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
